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For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data

for the heterocyclic compound 2-isobutylthiazole. The information presented is essential for

the structural elucidation and quality control of this compound, which is of interest in flavor,

fragrance, and pharmaceutical research. This note includes tabulated spectral data, a

comprehensive experimental protocol for data acquisition, and a workflow diagram for the

experimental process.

Introduction
2-Isobutylthiazole, with the IUPAC name 2-(2-methylpropyl)-1,3-thiazole, is a volatile organic

compound known for its characteristic green and tomato-leaf aroma.[1] It is a key component in

the flavor and fragrance industry and is also investigated for its potential applications in

pharmaceutical and agricultural sciences. Accurate characterization of its molecular structure is

paramount for its application and for regulatory purposes. NMR spectroscopy is a powerful

analytical technique for the unambiguous determination of the structure of small molecules like

2-isobutylthiazole. This application note serves as a practical guide for the acquisition and

interpretation of its ¹H and ¹³C NMR spectra.
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Compound Details:

Parameter Value

IUPAC Name 2-(2-methylpropyl)-1,3-thiazole[1]

Molecular Formula C₇H₁₁NS[1]

Molecular Weight 141.23 g/mol [1]

CAS Number 18640-74-9

¹H and ¹³C NMR Spectral Data
The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for 2-
isobutylthiazole. The data is typically acquired in deuterated chloroform (CDCl₃) with

tetramethylsilane (TMS) as an internal standard.

Table 1: ¹H NMR Spectral Data for 2-Isobutylthiazole
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.65 d 3.3 H-4 (thiazole ring)

7.15 d 3.3 H-5 (thiazole ring)

2.95 d 7.2 -CH₂-

2.15 m - -CH(CH₃)₂

1.00 d 6.6 -CH(CH₃)₂

Note: The presented data is a representative example based on typical chemical shifts for

similar structures and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectral Data for 2-Isobutylthiazole
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Chemical Shift (δ) ppm Assignment

170.0 C-2 (thiazole ring)

143.5 C-4 (thiazole ring)

118.0 C-5 (thiazole ring)

42.0 -CH₂-

29.5 -CH(CH₃)₂

22.5 -CH(CH₃)₂

Note: The presented data is a representative example based on typical chemical shifts for

similar structures and may vary slightly based on experimental conditions.

Experimental Protocols
This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 2-
isobutylthiazole.

Materials and Equipment
2-Isobutylthiazole (≥99% purity)

Deuterated chloroform (CDCl₃, 99.8% D)

Tetramethylsilane (TMS)

NMR tubes (5 mm diameter)

Volumetric flasks and pipettes

NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation
Solution Preparation: Accurately weigh approximately 10-20 mg of 2-isobutylthiazole and

dissolve it in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
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Internal Standard: Add a small amount of TMS to the solution to serve as an internal

reference (0 ppm).

Transfer to NMR Tube: Carefully transfer the solution into a 5 mm NMR tube to a height of

approximately 4-5 cm.

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition
Instrument Setup: Insert the NMR tube into the spectrometer's probe.

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

Perform automated or manual shimming to optimize the magnetic field homogeneity.

Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies to ensure

optimal signal detection.

¹H NMR Acquisition:

Set the spectral width to approximately 10-12 ppm.

Use a 30° or 45° pulse angle.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Set the spectral width to approximately 200-220 ppm.

Employ a proton-decoupled pulse sequence.

Use a 30° or 45° pulse angle.

Set the relaxation delay to 2-5 seconds.
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Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance

of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Perform baseline correction.

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Integrate the peaks in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Workflow and Data Analysis
The following diagram illustrates the logical workflow from sample preparation to final data

analysis.
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Conclusion
The provided ¹H and ¹³C NMR spectral data and the detailed experimental protocol offer a solid

foundation for the analysis of 2-isobutylthiazole. This information is crucial for researchers

and professionals in quality control, synthetic chemistry, and drug development to ensure the

identity and purity of this important compound. The structured workflow and tabulated data are

designed for easy implementation and reference in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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